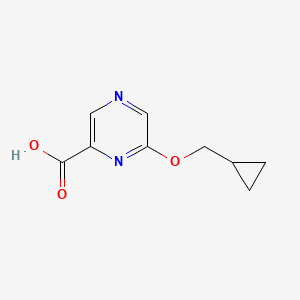

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a cyclopropylmethoxy group attached to a pyrazine ring with a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated pyrazine derivatives, reduced alcohols or aldehydes, and various substituted pyrazine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It has shown promise in the development of compounds targeting various receptors, including cannabinoid receptors. The compound's structure allows for modifications that enhance its binding affinity and selectivity, making it a valuable lead in drug design .

Case Study: Cannabinoid Receptor Modulation

Research indicates that derivatives of this compound can act as selective agonists for the cannabinoid receptor type 2 (CB2). In a study, specific analogs demonstrated significant binding affinities, suggesting their potential in treating conditions such as inflammation and pain management .

Chemical Biology

Use as a Linker in PROTACs:

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation. The rigidity provided by this compound improves the orientation of the degrader, enhancing the formation of the ternary complex necessary for effective protein degradation .

Table 1: Comparison of Linkers in PROTAC Development

| Compound Name | Rigid Linker | Application Area |

|---|---|---|

| This compound | Yes | PROTACs for targeted degradation |

| 5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid | Yes | Targeted protein degradation |

| 5-Cyclopropyl-6-cyclopropylmethoxy-pyrazine-2-carboxylic acid | Yes | Drug delivery systems |

Synthesis and Chemical Applications

Intermediate in Organic Synthesis:

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desirable biological activities .

Biological Activity Studies:

Studies have shown that derivatives of this compound exhibit antimicrobial and antiviral properties. Researchers are investigating these activities to understand their mechanisms and potential therapeutic applications .

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in producing specialty chemicals and materials, leveraging its unique chemical properties to create formulations with enhanced performance characteristics.

Mecanismo De Acción

The mechanism by which 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropylmethoxy group and the pyrazine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxypyrazine-2-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

6-(Cyclopropylmethoxy)pyrazine-2-carboxamide: The carboxamide group replaces the carboxylic acid, potentially altering its chemical properties and applications.

6-(Cyclopropylmethoxy)pyrazine-2-sulfonic acid: The sulfonic acid group introduces different reactivity and solubility characteristics.

Uniqueness

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. These structural elements are crucial for its biological activity.

- Chemical Formula : C10H10N2O3

- Molecular Weight : 198.20 g/mol

The biological effects of this compound are attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The cyclopropylmethoxy group enhances binding affinity to certain receptors, modulating signaling pathways related to cell growth and proliferation.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, which may stabilize the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to those of established antimycobacterial agents, indicating its potential as an effective treatment option .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 - 25 | Mycobacterium tuberculosis |

| Pyrazinamide | 12.5 - 25 | Mycobacterium tuberculosis |

Anticancer Activity

There is emerging evidence suggesting that this compound may also have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Cell Lines Tested : Various cancer cell lines have shown sensitivity to the compound, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazine derivatives, including this compound. Notable findings include:

- Antimycobacterial Studies : A study demonstrated that derivatives of pyrazine carboxylic acids showed varying degrees of activity against Mycobacterium tuberculosis, with some modifications enhancing efficacy significantly .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazine ring affect biological activity. For instance, increasing lipophilicity often correlates with enhanced antimicrobial potency .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes involved in bacterial metabolism, suggesting potential pathways for drug development .

Propiedades

IUPAC Name |

6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-3-10-4-8(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIGOUXXFUUAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.